4-bromo-1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole
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Overview
Description
4-bromo-1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a fluorophenyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropyl halide in the presence of a base.
Fluorophenylation: The fluorophenyl group can be attached using a Suzuki coupling reaction with a fluorophenyl boronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the pyrazole ring.
Reduction: Reduction reactions could target the bromine atom or the pyrazole ring.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
4-bromo-1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-phenyl-3-(4-fluorophenyl)-1H-pyrazole: Similar structure but lacks the cyclopropyl group.
4-chloro-1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole: Lacks the bromine atom.
Uniqueness
The presence of the bromine atom, cyclopropyl group, and fluorophenyl group in 4-bromo-1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole may confer unique chemical and biological properties, such as specific reactivity patterns and potential biological activity.
Properties
Molecular Formula |
C12H10BrFN2 |
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Molecular Weight |
281.12 g/mol |
IUPAC Name |
4-bromo-1-cyclopropyl-3-(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C12H10BrFN2/c13-11-7-16(10-5-6-10)15-12(11)8-1-3-9(14)4-2-8/h1-4,7,10H,5-6H2 |
InChI Key |
DPZXPSKYWCPZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=N2)C3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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